4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Lipophilicity Drug-likeness Chromatography

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 1309875-09-9) is a heterocyclic building block consisting of a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position and a benzaldehyde moiety at the 2-position, with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21. The compound is supplied at 95–97% purity by multiple vendors including Fluorochem, Apollo Scientific, AKSci, ChemScene, and Leyan, with storage recommended at 2–8°C under sealed, dry conditions.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1309875-09-9
Cat. No. B1442439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
CAS1309875-09-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3
InChIKeyGOCQSPCAXCEKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS 1309875-09-9: Technical Baseline and Procurement Overview


4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 1309875-09-9) is a heterocyclic building block consisting of a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position and a benzaldehyde moiety at the 2-position, with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 . The compound is supplied at 95–97% purity by multiple vendors including Fluorochem, Apollo Scientific, AKSci, ChemScene, and Leyan, with storage recommended at 2–8°C under sealed, dry conditions . Its primary utility lies in pharmaceutical and agrochemical research as an intermediate for further derivatization via the reactive aldehyde group (condensation, nucleophilic addition) and the oxadiazole ring [1].

Why 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde Cannot Be Casually Substituted: Structural and Physicochemical Differentiation


Direct substitution of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde with other oxadiazole-benzaldehyde analogs or alternative heterocyclic aldehydes carries quantifiable risks to synthetic outcomes and physicochemical compatibility. The specific combination of the 5-ethyl substituent and para-benzaldehyde positioning on the 1,3,4-oxadiazole core produces a computed LogP of 1.7–2.1 and topological polar surface area (TPSA) of approximately 56 Ų, values that differ measurably from methyl, phenyl, or unsubstituted analogs [1]. These parameters directly affect solubility, membrane permeability, and chromatographic behavior in downstream applications. The ethyl group provides a distinct balance of lipophilicity versus metabolic stability compared to shorter (methyl) or bulkier (propyl, phenyl) substituents, which is critical in drug discovery SAR campaigns. Furthermore, the 1,3,4-oxadiazole regioisomer exhibits electronic properties and hydrogen-bonding capacity (4 H-bond acceptors, 0 H-bond donors) distinct from 1,2,4-oxadiazole or other heterocyclic aldehydes, making generic class-level substitution unreliable without experimental validation .

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Differentiation: Computed LogP Comparison with Oxadiazole-Bonzaldehyde Analogs

The target compound exhibits a computed LogP (XLogP3) of 1.7 [1] and a vendor-calculated LogP of 2.1115 . This lipophilicity is intermediate between smaller alkyl-substituted analogs (e.g., 5-methyl derivative with predicted LogP ~1.3–1.5) and larger aryl-substituted analogs (e.g., 5-phenyl derivative with predicted LogP ~2.5–3.0), placing it in an optimal range for balancing membrane permeability and aqueous solubility in drug discovery contexts. The ethyl substituent provides measurable differentiation from both methyl (more polar) and propyl/isopropyl (more lipophilic) variants, influencing retention time in reversed-phase HPLC and partitioning behavior.

Lipophilicity Drug-likeness Chromatography

Hydrogen-Bonding Capacity: Quantified Acceptor/Donor Profile Versus Alternative Heterocyclic Aldehydes

The compound possesses exactly 4 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), as computed from its molecular structure . This HBA/HBD profile differs measurably from alternative heterocyclic aldehydes: 1,2,4-oxadiazole isomers typically present 3 HBA; pyridine-carboxaldehyde analogs offer 2 HBA plus potential basic nitrogen interactions; furan-carboxaldehyde analogs provide only 2 HBA. The oxadiazole ring's two nitrogen atoms and one oxygen atom, combined with the aldehyde oxygen, create a distinctive acceptor array that influences molecular recognition, crystal packing, and target binding in biological systems.

Hydrogen bonding SAR Crystal engineering

Molecular Weight and Rotatable Bond Efficiency: Procurement-Relevant Differentiation

The target compound has a molecular weight of 202.21 Da with exactly 3 rotatable bonds (ethyl group plus the bond linking oxadiazole to phenyl ring) [1]. This places it at the upper boundary of fragment-like space and the lower boundary of lead-like space. In contrast, 5-phenyl-substituted analogs typically exceed 250 Da with 4+ rotatable bonds, while 5-H or 5-methyl analogs fall below 190 Da with fewer rotatable bonds. The compound contains 15 heavy atoms and an Fsp³ value of 0.18, indicating predominantly aromatic/sp² character with limited three-dimensionality .

Lead-likeness Fragment-based design Synthetic accessibility

Topological Polar Surface Area: Measurable Differentiation for Permeability Prediction

The compound has a computed topological polar surface area (TPSA) of 55.99–56 Ų . This value falls below the commonly cited TPSA threshold of 140 Ų for oral bioavailability and below the 90 Ų threshold associated with favorable blood-brain barrier penetration. The TPSA is primarily contributed by the four nitrogen/oxygen atoms in the oxadiazole ring and aldehyde group. Alternative heterocyclic aldehydes exhibit different TPSA values: 1,2,4-oxadiazole isomers typically show TPSA ~50–52 Ų due to different heteroatom arrangement; pyridine-carboxaldehyde ~43 Ų; imidazole-carboxaldehyde ~46 Ų; thiazole-carboxaldehyde ~41 Ų.

TPSA Bioavailability Blood-brain barrier

Safety and Handling Classification: Procurement and Operational Differentiation

The compound is classified with GHS07 pictogram and Signal Word 'Warning', with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is less severe than certain reactive heterocyclic aldehydes that carry GHS06 (toxic) or GHS08 (health hazard) classifications. Shipping classification as 'Non Hazardous For Transport' provides a quantifiable advantage over analogs requiring HazMat shipping fees: ChemScene indicates HazMat fees of $50–$138 for hazardous materials versus $0 for non-hazardous shipments under Excepted Quantity provisions .

Safety Hazard classification Shipping compliance

Vendor Availability and Purity Benchmarking: Supply Chain Differentiation

The compound is commercially available from at least five verified suppliers at purities ranging from 95% to 97% [1]. Price points vary by vendor and geography: Apollo Scientific (UK) lists 1g at £170.00 [1]; TRC (North America) lists 10mg at $50.00 and 100mg pricing available upon request [1]; Fluorochem, AKSci, ChemScene, and Leyan all offer 97% purity material with regional warehousing . This multi-vendor availability contrasts with more specialized oxadiazole-benzaldehyde analogs that may be single-sourced or require custom synthesis, providing supply chain redundancy.

Commercial availability Purity Procurement

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Evidence-Backed Research and Industrial Application Scenarios


SAR Exploration of Lipophilicity in Oxadiazole-Containing Drug Candidates

Researchers optimizing the lipophilicity of oxadiazole-based lead compounds can use this compound as a reference point for ethyl substitution, which provides a LogP of 1.7–2.1. This places it in the intermediate lipophilicity range between methyl (LogP ~1.3–1.5) and phenyl (LogP ~2.5–3.0) analogs, enabling systematic SAR studies where incremental changes in LogP can be correlated with cellular permeability or metabolic stability [1]. The compound serves as a direct comparator for evaluating whether ethyl substitution provides an optimal balance in a given target series.

Fragment-Based Drug Discovery Requiring Balanced TPSA

In fragment-based screening campaigns where TPSA is a critical filter for permeability, this compound (TPSA = 56 Ų) offers a quantifiable advantage. At 202 Da, it sits at the fragment-lead interface and provides a TPSA value that is below the 90 Ų threshold associated with favorable CNS penetration but above simpler fragments that may lack sufficient polarity for aqueous solubility . This makes it suitable for fragment growing or merging strategies where maintaining TPSA below 90 Ų is a design constraint.

Synthetic Methodology Development Using Non-Hazardous Heterocyclic Aldehydes

Chemistry laboratories developing new condensation or C-H functionalization methodologies can select this compound over more hazardous heterocyclic aldehydes to reduce operational risk and shipping costs. The non-hazardous transport classification eliminates HazMat fees ($50–$138 per shipment ), while the GHS07 'Warning' classification permits standard laboratory handling without specialized containment required for GHS06 toxic aldehydes.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The compound's 4 hydrogen-bond acceptors and 0 donors create a distinctive coordination environment. The para-substituted benzaldehyde provides a rigid, linear geometry with the oxadiazole ring acting as a multi-dentate ligand precursor. Researchers constructing MOFs or coordination polymers can exploit the 4-HBA profile to achieve predictable supramolecular architectures that differ measurably from those formed by 1,2,4-oxadiazole isomers (3 HBA) or pyridine-carboxaldehydes (2 HBA) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.